Benzene-1,3-diol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,3-diol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane can be achieved through a multi-step process involving the preparation of each component followed by their combination. The synthesis of benzene-1,3-diol typically involves the hydroxylation of benzene using catalysts such as iron or copper. The synthesis of 1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzene-1,3-diol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in benzene-1,3-diol can be oxidized to form quinones.
Reduction: The nitrogen atoms in 1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane can undergo reduction to form amines.
Substitution: The aromatic ring in benzene-1,3-diol can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced nitrogen-containing compounds.
Substitution: Halogenated and nitrated benzene derivatives.
Scientific Research Applications
Benzene-1,3-diol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzene-1,3-diol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups in benzene-1,3-diol can form hydrogen bonds with active sites of enzymes, while the nitrogen atoms in 1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane can interact with nucleophilic centers in biological molecules. These interactions can modulate biochemical pathways and exert various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2-diol:
Benzene-1,4-diol:
1,3,5,7-Tetrazatricyclo[3.3.1.13,7]decane: The nitrogen-containing polycyclic compound without the benzene-1,3-diol component.
Uniqueness
Benzene-1,3-diol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane is unique due to the combination of aromatic hydroxyl groups and a nitrogen-containing polycyclic structure. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
benzene-1,3-diol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.C6H6O2/c1-7-2-9-4-8(1)5-10(3-7)6-9;7-5-2-1-3-6(8)4-5/h1-6H2;1-4,7-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMLIXQVXBAFPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2CN3CN1CN(C2)C3.C1=CC(=CC(=C1)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25085-59-0 | |
Details | Compound: 1,3-Benzenediol, polymer with 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane | |
Record name | 1,3-Benzenediol, polymer with 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25085-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9065447 | |
Record name | 1,3-Benzenediol, compd. with 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17736-40-2, 13423-47-7 | |
Record name | 1,3-Benzenediol, compd. with 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17736-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenediol, compd. with 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13423-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenediol, compd. with 1,3,5,7-tetraazatricyclo(3.3.1.13,7)decane (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenediol, compd. with 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzenediol, compd. with 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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